![molecular formula C11H16BrN3O2S B15355831 1-[(5-Bromopyridin-2-yl)methyl]-4-methylsulfonylpiperazine](/img/structure/B15355831.png)
1-[(5-Bromopyridin-2-yl)methyl]-4-methylsulfonylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-Bromopyridin-2-yl)methyl]-4-methylsulfonylpiperazine is a chemical compound that features a bromopyridine moiety linked to a piperazine ring through a methylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromopyridin-2-yl)methyl]-4-methylsulfonylpiperazine typically involves the reaction of 5-bromopyridine with a piperazine derivative. One common method includes the use of a methylsulfonyl chloride as a reagent to introduce the methylsulfonyl group. The reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(5-Bromopyridin-2-yl)methyl]-4-methylsulfonylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to remove the bromine atom.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dehalogenated products.
Applications De Recherche Scientifique
1-[(5-Bromopyridin-2-yl)methyl]-4-methylsulfonylpiperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is explored for its potential in creating advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mécanisme D'action
The mechanism of action of 1-[(5-Bromopyridin-2-yl)methyl]-4-methylsulfonylpiperazine involves its interaction with specific molecular targets. The bromopyridine moiety can bind to active sites of enzymes or receptors, modulating their activity. The methylsulfonyl group enhances the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromopyridine: A simpler analog used in various organic syntheses.
1-(5-Bromopyridin-2-yl)piperidin-3-ol: Another derivative with potential biological activity.
3-Amino-5-bromopyridin-4-ol: A compound with applications in medicinal chemistry.
Uniqueness
1-[(5-Bromopyridin-2-yl)methyl]-4-methylsulfonylpiperazine is unique due to its combination of a bromopyridine moiety with a piperazine ring and a methylsulfonyl group. This structure provides a balance of reactivity and stability, making it a versatile intermediate in chemical synthesis and a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C11H16BrN3O2S |
|---|---|
Poids moléculaire |
334.24 g/mol |
Nom IUPAC |
1-[(5-bromopyridin-2-yl)methyl]-4-methylsulfonylpiperazine |
InChI |
InChI=1S/C11H16BrN3O2S/c1-18(16,17)15-6-4-14(5-7-15)9-11-3-2-10(12)8-13-11/h2-3,8H,4-7,9H2,1H3 |
Clé InChI |
VWXKTAKOBJVQJK-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)N1CCN(CC1)CC2=NC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)morpholine](/img/structure/B15355748.png)
![[4-[(4-Methyl-3-nitrobenzoyl)amino]-2-(trifluoromethyl)phenyl]methyl acetate](/img/structure/B15355762.png)
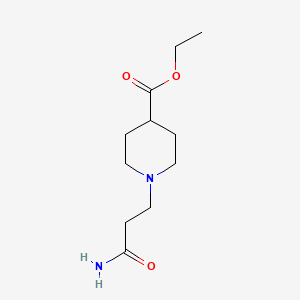
![6-[2-(1,3-Thiazol-2-yl)ethyl]-1,2-dihydropyridazine-3,4-dione](/img/structure/B15355780.png)
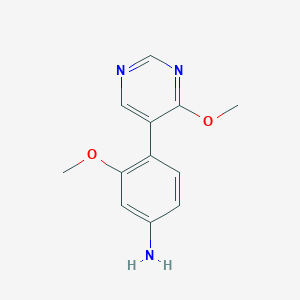
![1-(4-Methoxyphenyl)-6-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B15355787.png)
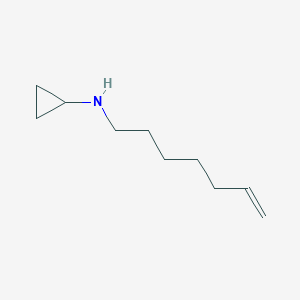
![2-[N-(carboxymethyl)-3-chloro-2-methylanilino]acetic acid](/img/structure/B15355799.png)

![7-Azaspiro[3.5]nonan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone](/img/structure/B15355810.png)
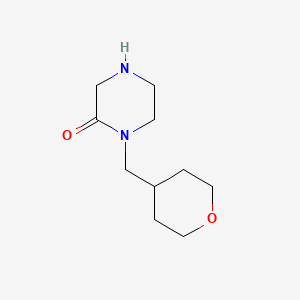
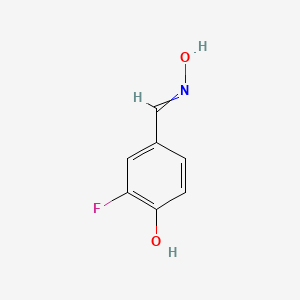
![2-[3-(3-Bromo-5-methylpyridin-2-yl)oxyazetidin-1-yl]quinoline](/img/structure/B15355817.png)

